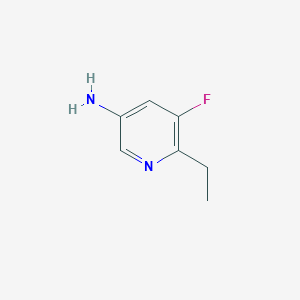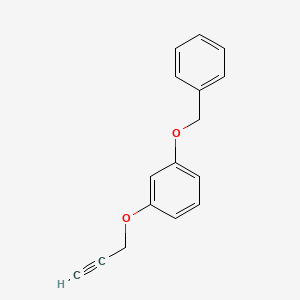
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, featuring both benzyloxy and prop-2-yn-1-yloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene with benzyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The benzyloxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, thereby modulating their activity and function.
Comparaison Avec Des Composés Similaires
Benzyl Propargyl Ether: Similar in structure but lacks the additional benzyloxy group.
1-(Benzyloxy)-2-(prop-2-yn-1-yloxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-(Benzyloxy)-4-(prop-2-yn-1-yloxy)benzene: Another positional isomer with substitutions at different positions.
Uniqueness: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
1-phenylmethoxy-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-2-11-17-15-9-6-10-16(12-15)18-13-14-7-4-3-5-8-14/h1,3-10,12H,11,13H2 |
Clé InChI |
KHZQAVNJZUGXFB-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



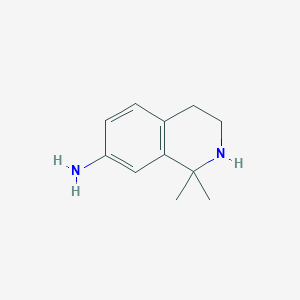
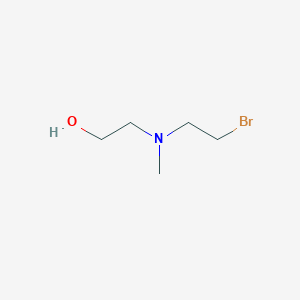

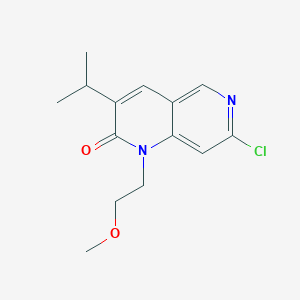

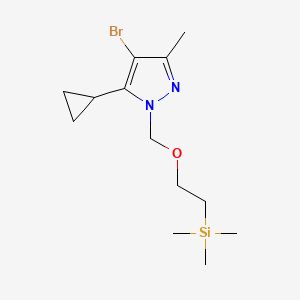



![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
